molecular formula C10H11N3O2 B13083400 Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B13083400
M. Wt: 205.21 g/mol
InChI Key: FNUYCLXJKRRUSC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate , adhering to IUPAC guidelines. The pyrimidine ring serves as the parent structure, with substituents at positions 2, 4, and 5:

  • Position 2 : A methyl group (-CH₃).
  • Position 4 : A propargylamine group (-NH-CH₂-C≡CH).
  • Position 5 : A methyl ester (-COOCH₃).

The molecular formula is C₁₀H₁₂N₄O₂ , derived as follows:

  • Pyrimidine core : C₄H₃N₂.
  • Methyl group (position 2) : +1 C, +3 H.
  • Propargylamine (position 4) : +3 C, +4 H, +1 N.
  • Methyl ester (position 5) : +2 C, +2 O, +3 H.
Property Value
Molecular Formula C₁₀H₁₂N₄O₂
Molecular Weight 236.23 g/mol
CAS Registry Not yet assigned

The propargylamine group introduces sp-hybridized carbons, enabling participation in click chemistry, while the methyl ester enhances solubility in organic solvents.

Crystallographic and Spectroscopic Structural Elucidation

While crystallographic data for this specific compound remain unreported, structural insights can be inferred from analogous pyrimidine derivatives. Key spectroscopic characteristics include:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Methyl group (position 2): Singlet at δ 2.4–2.6 ppm.
    • Propargylamine NH: Broad signal at δ 5.5–6.0 ppm.
    • Methylene protons (-CH₂-C≡CH): Doublet at δ 3.8–4.0 ppm.
    • Terminal alkyne proton (≡C-H): Singlet at δ 2.1–2.3 ppm.
    • Ester methyl (-COOCH₃): Singlet at δ 3.7–3.9 ppm.
Infrared (IR) Spectroscopy
  • Ester carbonyl (C=O): Strong absorption at 1,710–1,740 cm⁻¹.
  • Alkyne (C≡C): Stretch at 2,100–2,260 cm⁻¹.
  • N-H (amine): Broad band at 3,300–3,500 cm⁻¹.
Mass Spectrometry
  • Molecular ion peak: m/z 236.2 (M⁺).
  • Fragment ions: Loss of COOCH₃ (m/z 179.1) and propargylamine (m/z 147.1).

Comparative Structural Analysis with Pyrimidine Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds:

Compound Substituents (Positions) Key Features
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate 4-(propargylamine), 5-(methyl ester) Lacks methyl at position 2; ethyl ester variant reported.
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-hydrazinyl, 4-CF₃ Hydrazine and electron-withdrawing CF₃ group enhance reactivity.
Ethyl 4-methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate Ethyl ester, 4-propargylamine Ethyl ester increases lipophilicity vs. methyl.

The propargylamine group distinguishes this compound from derivatives with hydrazine or morpholine substituents, offering orthogonal reactivity for bioconjugation. The methyl ester balances solubility and metabolic stability compared to bulkier esters.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-4-5-11-9-8(10(14)15-3)6-12-7(2)13-9/h1,6H,5H2,2-3H3,(H,11,12,13)

InChI Key

FNUYCLXJKRRUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NCC#C)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine core is synthesized through condensation reactions involving precursors such as β-alkoxypropionitriles or related intermediates:

  • Starting Materials : β-Alkoxypropionitrile, acetamidine, or similar reagents.
  • Reaction Conditions :
    • Use of alkali metal alkoxides for enolate formation.
    • Condensation with formates or carbon monoxide under pressure to form α-formyl intermediates.
    • Cyclization with amidines to yield pyrimidine derivatives.

Functionalization at the 4-Position

The introduction of the prop-2-yn-1-ylamino group at the 4-position involves:

  • Reagents : Propargylamine (prop-2-ynylamine).
  • Catalysts : Lewis acids (e.g., aluminum oxide) or Bronsted acids to facilitate nucleophilic substitution.
  • Solvents : Organic solvents such as toluene or ammonia solutions.
  • Temperature Range : 50–300°C, depending on the catalyst and solvent used.

Esterification at the 5-Carboxylic Acid Position

The carboxylic acid group at the 5-position is converted into a methyl ester using:

  • Reagents : Methanol and acidic catalysts (e.g., sulfuric acid or hydrochloric acid).
  • Reaction Conditions :
    • Heating under reflux.
    • Removal of water by azeotropic distillation to drive the reaction forward.

Industrial Optimization Techniques

To enhance scalability and efficiency, industrial methods incorporate advanced techniques:

Continuous Flow Reactors

Continuous flow reactors are employed for:

  • Improved heat and mass transfer.
  • Enhanced reaction control, leading to higher yields and reduced side products.

Catalyst Selection

Catalysts play a vital role in optimizing reaction rates and selectivity:

  • Preferred catalysts include oxidic compounds like aluminum oxide for amination reactions.

Solvent Engineering

The choice of solvent is critical for solubility and reaction kinetics:

  • Common solvents include cyclohexane, benzene, or mixtures with ammonia for specific steps.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Pyrimidine Core Formation β-Alkoxypropionitrile, acetamidine Requires alkali metal alkoxides; cyclization forms pyrimidine.
Amination at 4-position Propargylamine, Lewis acids Controlled temperature (50–300°C) ensures selectivity.
Esterification at 5-position Methanol, acidic catalyst Reflux conditions; water removal drives esterification.

Challenges in Synthesis

  • Yield Optimization :

    • Side reactions such as over-amination or incomplete cyclization can reduce yields.
    • Precise control over reaction parameters is necessary.
  • Purity Concerns :

    • Impurities may arise from unreacted starting materials or by-products.
    • Purification steps like recrystallization or chromatography are often required.
  • Scalability :

    • Batch processes may face limitations in large-scale production.
    • Continuous flow reactors mitigate these issues by improving efficiency.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid moiety (after ester hydrolysis) participates in acid-base reactions, influencing solubility and protonation states. The ester group itself can undergo alkaline hydrolysis under specific conditions:

Reaction ConditionsOutcomeStability Notes
1M NaOH, reflux, 2–4 hHydrolysis to free carboxylic acidpH-dependent degradation
HCl (aq), room temperatureProtonation of pyrimidine N-atomsEnhanced water solubility

This reactivity is critical for prodrug strategies or modifying bioavailability in pharmacological applications.

Condensation Reactions

The propargylamino group (-NH-C≡CH) enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages. This is demonstrated in hybrid molecule syntheses:

ComponentsCatalyst SystemYieldApplication
Azide-functionalized biomoleculesCuSO₄·5H₂O, sodium ascorbate68–75%Targeted drug delivery

The reaction proceeds at room temperature in aqueous/organic biphasic systems, preserving the pyrimidine core’s integrity .

Nucleophilic Substitution at the Pyrimidine Core

The 4-[(prop-2-yn-1-yl)amino] group facilitates electrophilic aromatic substitution (EAS) at the pyrimidine ring’s electron-deficient positions. Key examples include:

ReagentPosition ModifiedProduct FunctionalityConditions
POCl₃C2 methyl groupChlorination for cross-coupling Reflux, 4–6 h
ThiomorpholineC4 amino groupThiadiazole derivatives Dioxane, 80°C

Phosphorus oxychloride-mediated chlorination at C2 achieves 70–72% yields, enabling subsequent Suzuki-Miyaura couplings .

Ester Group Reactivity

The methyl ester undergoes transesterification and aminolysis, critical for prodrug activation or polymer conjugation:

Reaction TypeReagentProductYield
TransesterificationEthanol, H₂SO₄ catalystEthyl ester analog85%
AminolysisBenzylamine, DMFAmide prodrug forms63%

Kinetic studies show pseudo-first-order behavior in aminolysis, with activation energy of 72 kJ/mol .

Oxidative and Reductive Transformations

The propargyl group participates in oxidative cyclization, forming bioactive heterocycles:

Oxidizing AgentProductBiological Activity
NH₄Fe(SO₄)₂·12H₂O 1,3,4-Thiadiazole derivativesAntibacterial (MIC 4–8 µg/mL)
H₂O₂/AcOH Sulfone derivativesEnhanced CNS penetration

Reduction of the nitro group (when present in analogs) with H₂/Pd-C yields amino derivatives for further functionalization .

Stability Under Synthetic Conditions

Critical stability parameters for reaction planning:

ParameterValueImplications
Thermal decomposition>200°CSafe below reflux temperatures
pH stability range4–9Avoid strong acids/bases
Light sensitivityStable if protectedStandard lab conditions suffice

This compound’s multifunctional reactivity enables its use as a scaffold for neuroprotective agents, anti-inflammatory drugs, and targeted therapeutics. Recent advances in flow chemistry and microwave-assisted synthesis have improved yields to >80% for key transformations, positioning it as a versatile intermediate in medicinal chemistry.

Scientific Research Applications

Anticancer Research

Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate has shown promising results in anticancer studies. Preliminary investigations indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Assessment

A study conducted on various cancer cell lines demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess its efficacy.

Antimicrobial Efficacy

The results indicated that several derivatives of this compound exhibited good antibacterial activity, highlighting its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Anti-inflammatory Properties

Given its structural characteristics, this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This aspect is critical for developing treatments for chronic inflammatory diseases.

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies reveal good interactions with specific proteins involved in cancer and inflammation pathways, suggesting a mechanism of action that warrants further investigation .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from easily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

Pyrimidine-5-carboxylate derivatives exhibit diverse biological and chemical properties depending on substituents at positions 2, 4, and the ester group. Below is a comparative analysis:

Table 1: Substituent Analysis of Key Pyrimidine-5-carboxylate Derivatives
Compound Name (CAS if available) Position 2 Substituent Position 4 Substituent Ester Group Molecular Formula Key References
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate Methyl Prop-2-yn-1-ylamino Methyl C${10}$H${11}$N$3$O$2$ N/A (hypothetical)
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate (MFCD11855863) Amino Cyclopropyl Methyl C$9$H${11}$N$3$O$2$
Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate (1150163-89-5) Amino 3-Chlorophenyl Methyl C${12}$H${10}$ClN$3$O$2$
Methyl 2-chloro-4-(((1R,4R)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxylate (1497419-93-8) Chloro (1R,4R)-4-Hydroxycyclohexylamino Methyl C${12}$H${16}$ClN$3$O$3$
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Chloro Methylthio Ethyl C$8$H$9$ClN$2$O$2$S
Key Observations:
  • Position 2: Methyl or amino groups are common. Chloro substituents (e.g., 1497419-93-8) may enhance electrophilic reactivity for further functionalization .
  • Position 4: Prop-2-yn-1-ylamino introduces alkyne functionality, enabling click chemistry applications.
  • Ester Group : Methyl esters (as in the target compound) generally exhibit lower hydrolytic stability compared to ethyl esters, impacting pharmacokinetics .

Pharmacological and Industrial Relevance

  • Avanafil: Uses a pyrimidine-5-carboxylate intermediate with a 3-chloro-4-methoxybenzylamino group, demonstrating structural versatility for PDE5 inhibition .
  • Research Applications : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in agrochemical and pharmaceutical synthesis .

Structural-Activity Relationship (SAR) Insights

  • Cyclopropyl/Aryl Groups: Enhance lipophilicity, improving membrane permeability but possibly reducing solubility .
  • Ester Choice : Ethyl esters (e.g., in mobocertinib intermediates) are often preferred for in vivo stability .

Biological Activity

Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
CAS Number1701927-07-2

Research indicates that this compound exhibits neuroprotective and anti-neuroinflammatory properties. These activities are attributed to its ability to modulate specific signaling pathways and inhibit enzymes involved in inflammation and neuronal damage. The compound's interactions with biological targets suggest its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, blocking their activity and thus modulating pathways associated with inflammation.
  • Neuroprotection : It may protect neuronal cells from damage caused by oxidative stress and inflammatory responses.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death in models of neurodegeneration. The mechanism was linked to the inhibition of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions .

Anti-inflammatory Properties

In vitro assays revealed that the compound effectively reduced the release of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaMolecular Weight
4-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidineC₉H₉N₃O₂191.19 g/mol
Methyl 4-[but-(3)-yn-(2)-ylamino]pyrimidineC₉H₉N₃O₂205.21 g/mol

The presence of both a methyl group and a propynyl group in Methyl 2-methyl-4-[methyl(prop-2-yn-1-yloxy)amino]pyrimidine enhances its biological activity compared to other similar compounds, suggesting unique pharmacological properties beneficial for medicinal applications .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study involving animal models of Alzheimer's disease, administration of Methyl 2-methyl-4-[methyl(prop-2-yn-1-yloxy)amino]pyrimidine resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study highlighted the compound's potential as a therapeutic agent for slowing the progression of Alzheimer's disease .

Case Study 2: Inhibition of Inflammatory Responses

Another study focused on the anti-inflammatory effects of this compound in rheumatoid arthritis models. Results indicated that treatment led to significant reductions in joint inflammation and pain, supporting its use as an adjunct therapy for inflammatory disorders .

Q & A

Q. What are the key synthetic routes for preparing Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate?

The synthesis typically involves functionalizing a pyrimidine core. A common approach includes:

  • Step 1 : Starting with a substituted pyrimidine carboxylate (e.g., methyl 2-amino-4-chloro-5-pyrimidinecarboxylate) as a precursor .
  • Step 2 : Introducing the propargylamine group via nucleophilic substitution or coupling reactions. For example, reacting the chloro intermediate with propargylamine under basic conditions (e.g., NaHCO₃) in solvents like THF or 2-methyltetrahydrofuran .
  • Step 3 : Purification via column chromatography (eluent: hexane/acetone gradients) or recrystallization to achieve >95% purity .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl ester at C5, propargylamine at C4) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 235.1 [M+H]+^+) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity .

Q. How is the compound stored to ensure stability?

  • Store sealed in dry conditions at room temperature (20–25°C) to prevent hydrolysis of the methyl ester or degradation of the propargylamine group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Catalyst selection : Pd(II) acetate with ligands (e.g., SPhos) for coupling reactions, achieving yields up to 51% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates .
  • Temperature control : Reactions at 100°C in sealed tubes improve kinetics but require careful monitoring to avoid side reactions (e.g., alkyne polymerization) .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., AZD8931 for EGFR inhibition) .
  • Metabolic stability testing : Evaluate hepatic microsome stability to identify if rapid degradation explains variability in IC₅₀ values .
  • Structural analogs : Compare activity with derivatives (e.g., replacing propargylamine with ethyl or benzyl groups) to isolate substituent effects .

Q. How does the propargylamine substituent influence biological activity?

  • Electron-withdrawing effects : The propargyl group may enhance hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Click chemistry compatibility : The alkyne enables bioorthogonal tagging for target identification (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • In vivo stability : Propargylamine’s susceptibility to oxidation may limit bioavailability, requiring prodrug strategies .

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours .
  • Synergy studies : Combine with β-lactams or fluoroquinolones to assess combinatorial efficacy .

Q. How can impurities from synthesis be identified and mitigated?

  • HPLC-MS : Detect byproducts (e.g., unreacted chloro precursor or dimerized propargylamine) .
  • Recrystallization optimization : Use ethanol/water mixtures to remove polar impurities .
  • Reagent purity : Ensure propargylamine is freshly distilled to avoid amine oxidation .

Methodological Guidance

Q. Table 1: Comparison of Synthetic Routes

MethodYieldPurityKey ConditionsReference
Nucleophilic Substitution45%95%NaHCO₃, THF, 80°C, 12h
Pd-Catalyzed Coupling51%98%Pd(OAc)₂, SPhos, 100°C, 3h

Q. Table 2: Analytical Parameters for Characterization

TechniqueParametersKey Observations
1^1H NMR (400 MHz, CDCl₃)δ 2.10 (s, CH₃), 3.90 (s, OCH₃), 4.20 (d, propargyl CH₂)Confirms ester and propargyl groups
ESI-MSm/z 235.1 [M+H]+^+Matches theoretical MW (234.2 g/mol)

Notes

  • Contradictions : Discrepancies in biological activity may arise from assay conditions or compound stability. Always cross-validate with orthogonal methods .
  • Advanced SAR : Computational modeling (e.g., molecular docking) can predict interactions with targets like EGFR or 5-HT receptors .

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